

# Application Notes and Protocols for ATTO 465 Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye **ATTO 465** for cellular and tissue imaging. This document outlines the dye's photophysical properties, detailed experimental protocols for its application in fluorescence microscopy, and recommended imaging setups.

## Introduction to ATTO 465

**ATTO 465** is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant photostability.<sup>[1][2]</sup> It exhibits a large Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.<sup>[1][2]</sup> The dye is moderately hydrophilic and can be efficiently excited in the range of 420-465 nm.<sup>[1][2]</sup> A derivative, **ATTO 465-pentafluoroaniline (ATTO 465-p)**, has been developed as a bright and stable nuclear stain, offering an alternative to DAPI and Hoechst dyes, thereby freeing up the 405 nm channel for multiplexing.<sup>[3][4][5][6][7]</sup>

## Photophysical and Optical Properties

Quantitative data for **ATTO 465** are summarized in the table below, providing essential parameters for designing imaging experiments.

Property	Value	Reference
Excitation Maximum ( $\lambda_{\text{ex}}$ )	453 nm	[8][9]
Emission Maximum ( $\lambda_{\text{em}}$ )	505 - 508 nm	[8][9]
Extinction Coefficient ( $\epsilon$ )	75,000 M <sup>-1</sup> cm <sup>-1</sup>	[9]
Quantum Yield ( $\Phi$ )	0.75	[9]
Stokes Shift	~52-55 nm	[1][2][8]
Molecular Weight	421 g/mol	[9]

## Recommended Imaging Setup

A typical experimental setup for imaging **ATTO 465** involves a fluorescence microscope equipped with a suitable excitation source and emission filter.

Component	Specification
Excitation Source	445 nm laser or a broad-spectrum lamp with an excitation filter centered around 453 nm. An argon laser emitting at 470 nm can also be used.[3][8]
Emission Filter	A bandpass filter such as 510/80 nm is recommended to capture the peak fluorescence emission while minimizing background.[8]
Dichroic Mirror	A dichroic mirror that efficiently reflects the excitation wavelength and transmits the emission wavelength.
Objective Lens	A high numerical aperture (NA) objective is recommended for optimal light collection and resolution.
Detector	A sensitive camera (e.g., sCMOS, EMCCD) or a photomultiplier tube (PMT) for confocal microscopy.

## Experimental Protocols

### General Protocol for Staining Fixed Cells with ATTO 465 Conjugates

This protocol provides a general guideline for staining fixed cells with antibodies or other probes conjugated to **ATTO 465**.

#### Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
- **ATTO 465**-conjugated primary or secondary antibody
- Mounting Medium

#### Procedure:

- Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets): If targeting an intracellular protein, incubate the cells with Permeabilization Buffer for 10 minutes.
- Washing: Wash the cells three times with PBS.
- Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.

- Antibody Incubation: Dilute the **ATTO 465**-conjugated antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for **ATTO 465**.

## Protocol for Nuclear Staining with ATTO 465-p

This protocol details the use of **ATTO 465-p** as a nuclear counterstain in fixed cells and tissues.  
[3]

### Materials:

- Fixed cells or tissue sections
- Phosphate-Buffered Saline (PBS)
- **ATTO 465-p** stock solution
- Mounting Medium

### Procedure:

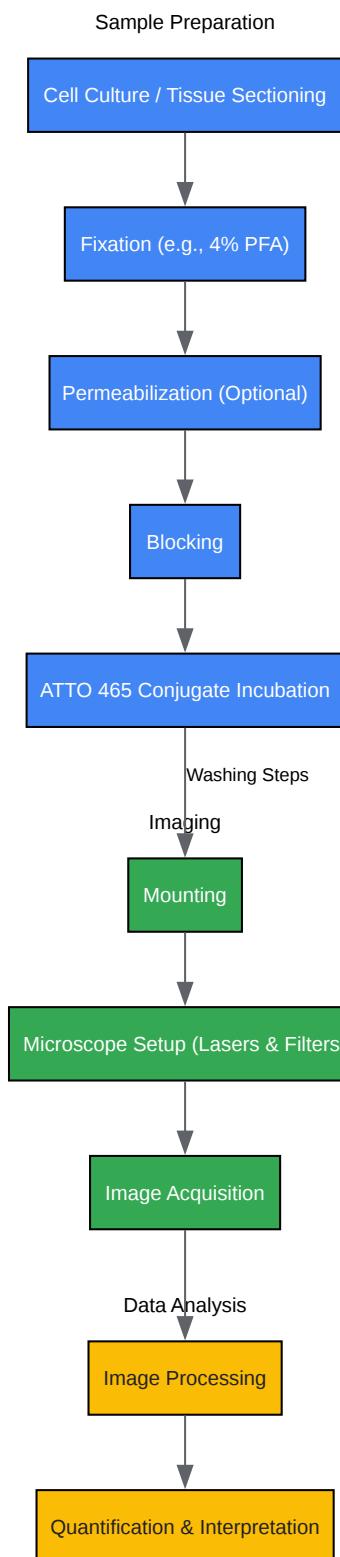
- Preparation of Staining Solution: Dilute the **ATTO 465-p** stock solution in PBS to a working concentration. An optimal concentration of 4 µM has been reported for fixed peritoneal exudate cells with a 10-minute incubation.[3] For formalin-fixed paraffin-embedded (FFPE) human tonsil sections, a concentration of 8 µM has been used.[3]
- Staining: After the final washing step of your primary/secondary antibody incubations, incubate the samples with the **ATTO 465-p** staining solution for 10 minutes at room temperature, protected from light.[3]

- Washing: Wash the samples three times with PBS.
- Mounting: Mount the coverslips or tissue sections onto microscope slides using an appropriate mounting medium.
- Imaging: Image the samples. **ATTO 465-p** can be excited using a 470 nm laser, and its emission is well-separated from both 405 nm and 488 nm channels, making it ideal for multiplex immunofluorescence.[3][5]

## Experimental Workflows and Diagrams

### General Fluorescence Microscopy Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using an **ATTO 465** conjugate.

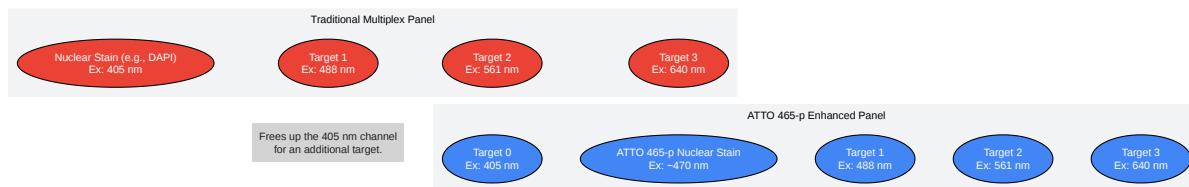


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Caption: Workflow for **ATTO 465** fluorescence imaging.

## Multiplex Immunofluorescence with ATTO 465-p

This diagram outlines the advantage of using **ATTO 465-p** in a multiplex immunofluorescence panel, allowing the 405 nm channel to be used for another target.



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Caption: Advantage of **ATTO 465-p** in multiplexing.

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